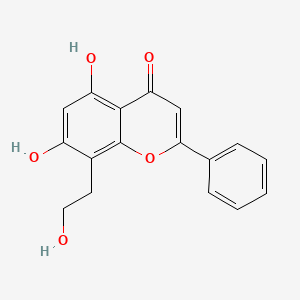
5,7-dihydroxy-8-(2-hydroxyethyl)-2-phenyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydroxy-8-(2-hydroxyethyl)-2-phenyl-4H-1-benzopyran-4-one is a complex organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-8-(2-hydroxyethyl)-2-phenyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic and benzopyran precursors. One common method involves the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyanoacetamides in the presence of piperidine . The reaction conditions usually require a controlled temperature and pH to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-8-(2-hydroxyethyl)-2-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various alkylated or acylated products.
Scientific Research Applications
5,7-Dihydroxy-8-(2-hydroxyethyl)-2-phenyl-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s antioxidant properties make it a valuable tool for studying oxidative stress and related biological processes.
Medicine: Its potential anticancer and anti-inflammatory activities are being explored for therapeutic applications.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 5,7-Dihydroxy-8-(2-hydroxyethyl)-2-phenyl-4H-1-benzopyran-4-one exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: A structurally related compound with similar biological activities.
Quercetin: Another flavonoid known for its antioxidant and anti-inflammatory properties.
Kaempferol: A flavonoid with potential anticancer activities.
Uniqueness
5,7-Dihydroxy-8-(2-hydroxyethyl)-2-phenyl-4H-1-benzopyran-4-one stands out due to its unique combination of hydroxyl and hydroxyethyl groups, which may enhance its biological activities and make it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C17H14O5 |
|---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
5,7-dihydroxy-8-(2-hydroxyethyl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H14O5/c18-7-6-11-12(19)8-13(20)16-14(21)9-15(22-17(11)16)10-4-2-1-3-5-10/h1-5,8-9,18-20H,6-7H2 |
InChI Key |
QDFPFEIZFJKECE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C(=C3O2)CCO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















